methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate
Overview
Description
This compound is a part of a broader class of chemicals that have been synthesized and studied for their various physical and chemical properties. Its structure suggests it might possess unique reactivity and interactions due to the presence of isoxazole, thiophene, and carboxylate functional groups.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of isoxazoly] thioureas with ethyl bromopyruvate to give various methyl/phenyl derivatives. These derivatives, upon treatment with different reagents like hydrazine hydrate, can afford corresponding acid hydrazides, which further undergo cyclocondensation to yield products with potential bioactivity (Rajanarendar, Karunakar, & Ramu, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. These structures are often stabilized by intra- and intermolecular interactions, which can significantly influence their reactivity and physical properties. For instance, the crystal structure of ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has been studied, highlighting its fungicidal and plant growth regulation activities (Minga, 2005).
Chemical Reactions and Properties
Chemical reactions involving these compounds can vary widely, depending on the functional groups present and the reaction conditions. The introduction of substituents at strategic positions on the molecule can significantly alter its reactivity. For example, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles showcases the chemical versatility of such compounds through relay catalytic cascade reactions (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research in organic synthesis often explores the creation of complex molecules like "methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate." For instance, compounds containing isoxazole and thiophene rings, similar to the one , have been synthesized for their unique chemical properties. The synthesis of such compounds involves multiple steps, including reactions with ethyl bromopyruvate and various cyclization processes to form structurally complex molecules with potential applications in medicinal chemistry and material science (Rajanarendar, Karunakar, & Ramu, 2006).
Pharmacological Applications
The structural complexity of "methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate" suggests potential pharmacological applications. Compounds with isoxazole and thiophene moieties have been studied for their antimicrobial activities. For example, thiazoles and their fused derivatives have been synthesized and tested against various bacterial and fungal isolates, showing promising antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Material Science and Corrosion Inhibition
The application of heterocyclic compounds in material science, particularly as corrosion inhibitors, is another area of interest. Research has shown that pyrazole derivatives, which share structural similarities with the compound , can serve as effective corrosion inhibitors for metals, offering potential uses in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
properties
IUPAC Name |
methyl 2-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-6-11-13(9(4)22-18-11)14(19)17-15-10(16(20)21-5)7-12(23-15)8(2)3/h7-8H,6H2,1-5H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUZIVXDJCJHCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(S2)C(C)C)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.